3-Bromo-2-hydroxy-2-cyclohexen-1-one
Description
3-Bromo-2-hydroxy-2-cyclohexen-1-one is a brominated cyclohexenone derivative characterized by a hydroxyl (-OH) group at position 2 and a bromine atom at position 3 on the cyclohexenone ring. Cyclohexenones with bromo and hydroxy substituents are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and enantioselective catalysts. The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity, while bromine facilitates electrophilic substitution or elimination reactions .
Properties
CAS No. |
10324-65-9 |
|---|---|
Molecular Formula |
C6H7BrO2 |
Molecular Weight |
191.02 g/mol |
IUPAC Name |
3-bromo-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h9H,1-3H2 |
InChI Key |
MRXKMDGGQDIKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 3-bromo-2-hydroxy-2-cyclohexen-1-one with key analogues, focusing on molecular properties, substituent effects, and applications.
Substituent Effects and Functional Group Analysis
Key Observations:
Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogues like 3-bromo-2-methyl-2-cyclohexen-1-one (logP = 1.7) . This enhances solubility in polar solvents (e.g., water, methanol). The amino derivative (1-amino-2-bromocyclohexene-3-one) exhibits basicity, enabling solubility in acidic media via protonation .
Reactivity :
- The hydroxyl group in the target compound may participate in hydrogen bonding or act as a leaving group in substitution reactions. In contrast, the methoxy group in 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one provides electron-donating effects, stabilizing intermediates in enzymatic synthesis .
- Bromine at position 3 facilitates electrophilic aromatic substitution or elimination, common in cross-coupling reactions.
Synthetic Routes: Enzymatic methods (e.g., manganese(III)-mediated acetoxylation) are effective for synthesizing hydroxy/methoxy-substituted derivatives with high enantiopurity . Methyl or amino substituents require alternative strategies, such as Friedel-Crafts alkylation or reductive amination .
Physical and Spectral Data
- Hydroxyl and methoxy groups elevate boiling points via intermolecular hydrogen bonding (data inferred from analogous alcohols).
- Spectroscopic Features: Hydroxy-substituted cyclohexenones show IR absorption at ~3350 cm⁻¹ (O-H stretch) and 1675 cm⁻¹ (C=O stretch) . Bromine atoms contribute distinct ¹H-NMR splitting patterns (e.g., coupling constants ~6–8 Hz for vicinal protons) .
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